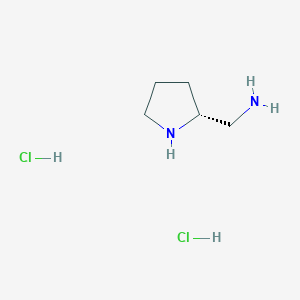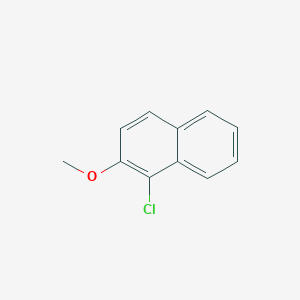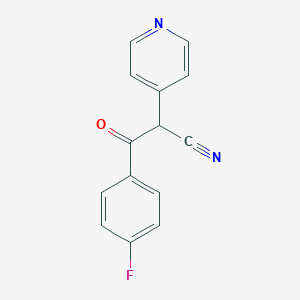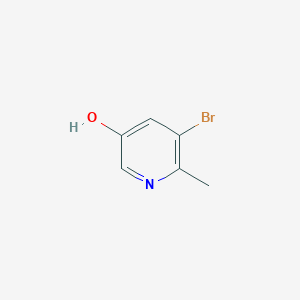
5-Bromo-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylpyridin-3-ol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyridin-3-ol can be achieved through several methods. One common method involves the bromination of 6-methylpyridin-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: this compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Nucleophiles: Amines, thiols, or organometallic reagents.
Catalysts: Palladium complexes for coupling reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Substitution Products: Various substituted pyridines.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-methylpyridin-3-ol is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors. Its derivatives have shown promise in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties. It is also used in the development of catalysts and as a reagent in chemical processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also act as a ligand, binding to metal centers in catalytic processes .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methylpyridin-3-ol
- 6-Bromo-3-hydroxy-2-methylpyridine
- 2-Bromo-6-methylpyridine
Comparison: 5-Bromo-6-methylpyridin-3-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain chemical reactions and biological studies .
Propriétés
IUPAC Name |
5-bromo-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMAKBXPOIUNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594051 |
Source


|
| Record name | 5-Bromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-45-3 |
Source


|
| Record name | 5-Bromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
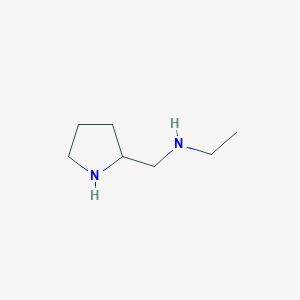
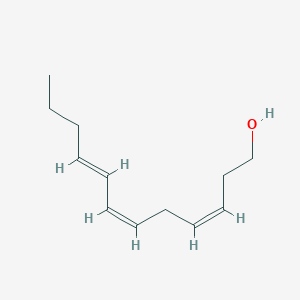
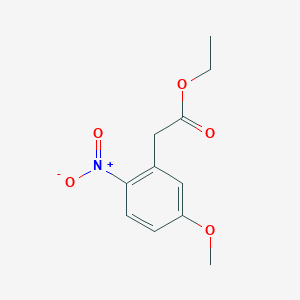
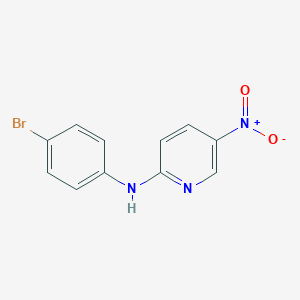

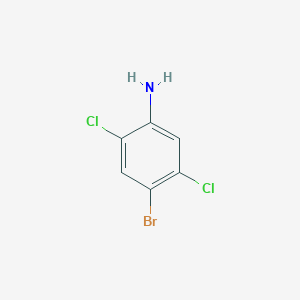

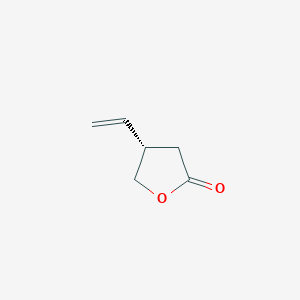
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
